molecular formula C12H26 B14547600 4-Ethyl-2,6-dimethyloctane CAS No. 62183-52-2

4-Ethyl-2,6-dimethyloctane

Cat. No.: B14547600
CAS No.: 62183-52-2
M. Wt: 170.33 g/mol
InChI Key: JIOQMQLJPQDNFA-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dimethyloctane is an organic compound with the chemical formula C12H26. It is a branched alkane, which means it is a hydrocarbon with a branched structure. This compound is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents such as alcohol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,6-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process typically uses a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dimethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes .

Scientific Research Applications

4-Ethyl-2,6-dimethyloctane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dimethyloctane involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use. For example, in biological systems, it may interact with lipid-metabolizing enzymes, while in industrial applications, it may act as a solvent to facilitate chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2,2-dimethyloctane
  • 3-Ethyl-2,4,5-trimethylhexane
  • 2,2,7-Trimethyloctane
  • 3,5-Diethyloctane
  • 3,4-Diethyloctane

Uniqueness

4-Ethyl-2,6-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, solubility, and reactivity compared to other similar compounds .

Properties

CAS No.

62183-52-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,6-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-11(5)9-12(7-2)8-10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

JIOQMQLJPQDNFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)CC(C)C

Origin of Product

United States

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